3-Hydroxy-2-nitrobenzenesulfonamide
Description
3-Hydroxy-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a hydroxyl group (-OH) at the 3-position and a nitro group (-NO₂) at the 2-position, with a sulfonamide (-SO₂NH₂) functional group. This compound exhibits unique physicochemical properties due to the electron-withdrawing effects of the nitro group and the hydrogen-bonding capability of the hydroxyl group. Such structural features influence its solubility, stability, and reactivity, making it relevant in pharmaceutical and materials science research.
Properties
CAS No. |
855426-17-4 |
|---|---|
Molecular Formula |
C6H6N2O5S |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
3-hydroxy-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H6N2O5S/c7-14(12,13)5-3-1-2-4(9)6(5)8(10)11/h1-3,9H,(H2,7,12,13) |
InChI Key |
VILHTCKKVANQHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-nitrobenzenesulfonamide typically involves the nitration of 3-hydroxybenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Aminobenzenesulfonamides.
Substitution: N-alkyl or N-acyl derivatives of benzenesulfonamide.
Scientific Research Applications
3-Hydroxy-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes and disrupt cellular processes.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-Hydroxy-2-nitrobenzenesulfonamide, we compare it with two structurally related sulfonamides: N-(3-Methylphenyl)-2-nitrobenzenesulfonamide () and N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide (). Key differences in substituents, molecular geometry, and functional groups are highlighted below.
Table 1: Structural and Functional Comparison
Key Research Findings
N-(3-Methylphenyl)-2-nitrobenzenesulfonamide (): Crystal Structure: The compound crystallizes in a monoclinic system (space group P2₁/c) with distinct intermolecular hydrogen bonds between sulfonamide groups and nitro oxygen atoms .
N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide ():
- Structural Divergence: Unlike the aromatic nitro-substituted target compound, this derivative features an aliphatic hydroxy group and a methane backbone.
- Functional Implications: The branched alkyl chain may enhance lipid solubility, whereas the aromatic nitro group in this compound could increase reactivity in electrophilic substitutions .
Table 2: Hypothetical Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
